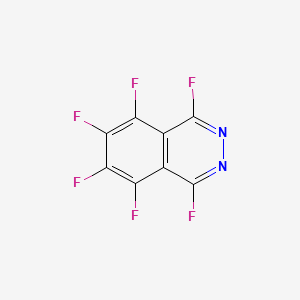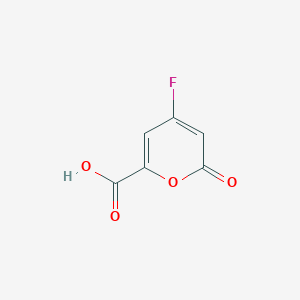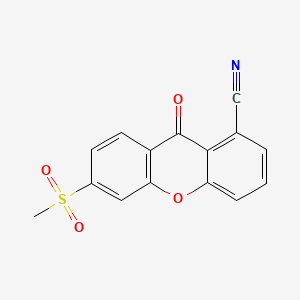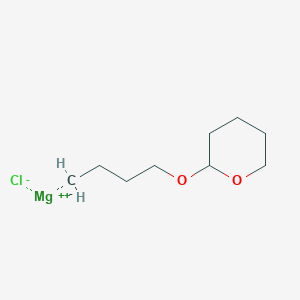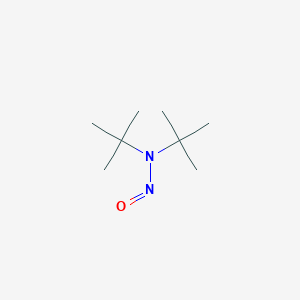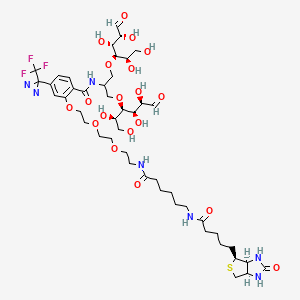
Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) is a specialized chemical compound used primarily in biochemical and molecular biology researchThe compound is impermeant to cell membranes, making it ideal for studying cell surface phenomena without affecting intracellular components .
Méthodes De Préparation
The synthesis of Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) involves several steps, including the conjugation of biotin to a photoreactive glucose derivative. The synthetic route typically includes the following steps:
Synthesis of the photoreactive glucose derivative:
Conjugation with biotin: The photoreactive glucose derivative is then conjugated with biotin through a series of chemical reactions, resulting in the final product, Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA)
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques.
Analyse Des Réactions Chimiques
Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) undergoes several types of chemical reactions, including:
Photoreaction: Upon exposure to UV light, the diazirine group in the compound loses nitrogen and forms a highly reactive carbene intermediate. .
Biotin-streptavidin interaction: The biotin moiety in the compound allows for strong binding to streptavidin, a protein commonly used in biochemical assays for the detection and isolation of biotinylated molecules
Common reagents and conditions used in these reactions include UV light for photoreaction and streptavidin-coated surfaces for biotin-streptavidin interactions. The major products formed from these reactions are covalently labeled proteins, which can be isolated and analyzed using various biochemical techniques .
Applications De Recherche Scientifique
Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) has a wide range of scientific research applications, including:
Quantification of cell surface proteins: This compound is used to label and quantify cell surface glucose transporters, such as GLUT4, in various tissues, including the heart and skeletal muscle
Study of glucose metabolism: By labeling glucose transporters, researchers can study the mechanisms of glucose uptake and metabolism in different tissues under various physiological and pathological conditions
Investigation of insulin signaling: The compound is used to study the effects of insulin on glucose transporter translocation and activity, providing insights into insulin signaling pathways and their regulation
Cardiovascular research: Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) is used to investigate the regulation of glucose transport in the heart, particularly under conditions of metabolic stress, such as ischemia and hypoxia
Mécanisme D'action
The mechanism of action of Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) involves the following steps:
Binding to glucose transporters: The compound binds to the extracellular binding sites of glucose transporters on the cell surface
Photoreaction: Upon exposure to UV light, the diazirine group in the compound forms a reactive carbene intermediate, which covalently attaches to the glucose transporter
Biotin-streptavidin interaction: The biotin moiety in the compound allows for the isolation and quantification of the labeled glucose transporters using streptavidin-coated surfaces
The molecular targets of this compound are primarily glucose transporters, such as GLUT4 and GLUT1, and the pathways involved include glucose uptake and metabolism .
Comparaison Avec Des Composés Similaires
Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) can be compared with other similar compounds, such as:
Biotinylated bis-mannose photolabel (Bio-LC-ATB-BMPA): This compound is similar in structure and function but has a slightly lower affinity for glucose transporters compared to Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA).
Other hexose photolabels: Various hexose derivatives have been used for photolabeling glucose transporters, but Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) is preferred due to its higher specificity and affinity.
The uniqueness of Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) lies in its high affinity for glucose transporters and its ability to provide precise quantification of cell surface proteins through photolabeling and biotin-streptavidin interactions .
Propriétés
Formule moléculaire |
C46H70F3N7O19S |
|---|---|
Poids moléculaire |
1114.1 g/mol |
Nom IUPAC |
2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
InChI |
InChI=1S/C46H70F3N7O19S/c47-46(48,49)45(55-56-45)26-9-10-28(43(69)52-27(23-74-41(32(63)21-59)39(67)30(61)19-57)24-75-42(33(64)22-60)40(68)31(62)20-58)34(18-26)73-17-16-72-15-14-71-13-12-51-37(66)7-2-1-5-11-50-36(65)8-4-3-6-35-38-29(25-76-35)53-44(70)54-38/h9-10,18-20,27,29-33,35,38-42,59-64,67-68H,1-8,11-17,21-25H2,(H,50,65)(H,51,66)(H,52,69)(H2,53,54,70)/t29-,30-,31-,32+,33+,35-,38-,39+,40+,41+,42+/m0/s1 |
Clé InChI |
CSRZUTKGHOPYSS-QPCRBZIYSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
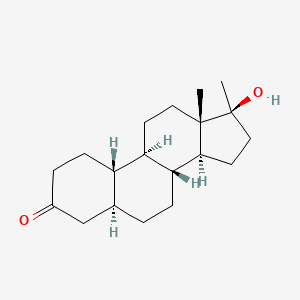
![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
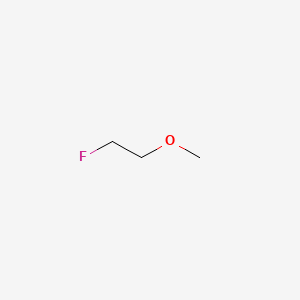
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
